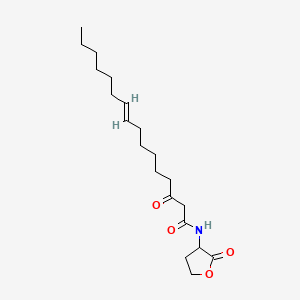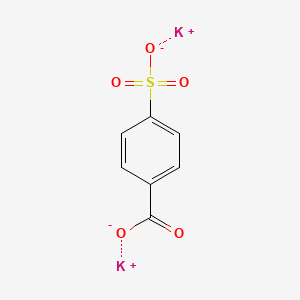![molecular formula C29H40O5 B12289337 [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato es un compuesto orgánico con una estructura compleja que incluye un grupo epóxido, un anillo fenilo y un éster benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato normalmente implica varios pasos. Un método común comienza con la preparación del intermedio epóxido, 3-propiloxirano, que luego reacciona con 4-hidroxifenil 4-decoxi benzoato en condiciones básicas para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio, y la reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano o tetrahidrofurano.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía y la cristalización, también se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo epóxido se puede oxidar para formar dioles u otros grupos funcionales que contienen oxígeno.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrófila, como la nitración, la halogenación y la sulfonación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y tetróxido de osmio.
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como el ácido nítrico para la nitración, el bromo para la bromación y el ácido sulfúrico para la sulfonación se emplean normalmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo epóxido puede producir dioles, mientras que la nitración del anillo fenilo puede producir derivados nitro.
Aplicaciones Científicas De Investigación
Química
En química, [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar reacciones catalizadas por enzimas que involucran epóxidos. Su capacidad para formar enlaces covalentes con nucleófilos lo hace útil en el estudio de los mecanismos enzimáticos y la inhibición.
Medicina
En medicina, [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato tiene posibles aplicaciones como candidato a fármaco. Su grupo epóxido puede interactuar con objetivos biológicos, lo que lo convierte en un posible compuesto líder para el desarrollo de nuevas terapias.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de materiales avanzados, como polímeros y revestimientos. Sus propiedades químicas únicas lo hacen adecuado para aplicaciones que requieren materiales de alto rendimiento con características funcionales específicas.
Mecanismo De Acción
El mecanismo de acción de [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato implica su interacción con objetivos moleculares a través de su grupo epóxido. El epóxido puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a la inhibición de la actividad enzimática o la modificación de la función de la proteína. Esta interacción puede afectar varias vías y procesos celulares, lo que convierte al compuesto en una herramienta valiosa en la investigación bioquímica.
Comparación Con Compuestos Similares
Compuestos similares
6-Etoxi-4-N-(2-morfolin-4-iletil)-2-N-propan-2-il-1,3,5-triazina-2,4-diamina: Este compuesto tiene actividad herbicida y comparte algunas similitudes estructurales con [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato.
N-(2-metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)ciclopropanosulfonamida: Un intermedio orgánico con grupos borato y sulfonamida.
Etil 3-(furan-2-il)propionato: Un compuesto con un anillo furano y un grupo funcional éster.
Unicidad
Lo que diferencia a [4-[(3-Propiloxiran-2-il)metoxi]fenil] 4-decoxi benzoato de estos compuestos similares es su combinación única de un grupo epóxido, un anillo fenilo y un éster benzoato. Esta combinación proporciona un conjunto distinto de propiedades químicas y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
[4-[(3-propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPBPBMWMRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)




![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)



![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
